molecular formula C6H4BrFO3S B13615295 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

Cat. No.: B13615295
M. Wt: 255.06 g/mol
InChI Key: WLMNNUKJISLSKS-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C6H4BrFO3S It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 5-hydroxybenzene-1-sulfonylfluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include sulfonamides or other reduced derivatives.

Scientific Research Applications

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to covalent modification and inhibition of their activity. This mechanism is utilized in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride
  • 3-Bromo-5-methoxybenzene-1-sulfonylfluoride
  • 3-Chloro-5-hydroxybenzene-1-sulfonylfluoride

Uniqueness

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and sulfonyl fluoride groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-5-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrFO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI Key

WLMNNUKJISLSKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)O

Origin of Product

United States

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